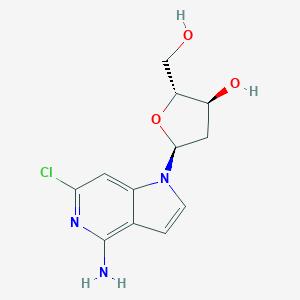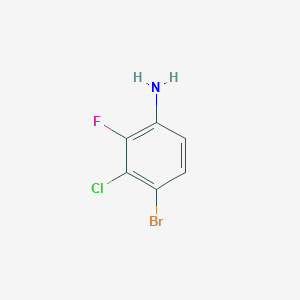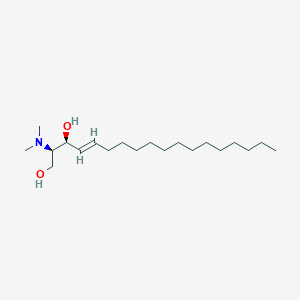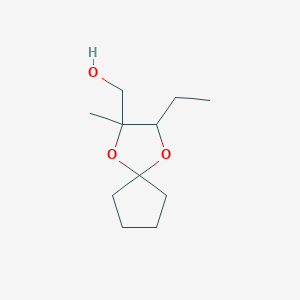
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), also known as CPDDM, is a synthetic compound that has been widely used in scientific research. CPDDM is a cyclopentylidene derivative of 2,3-dideoxyribose, which is a component of DNA. CPDDM has been used in various fields of research, including medicinal chemistry, molecular biology, and biochemistry.
Mecanismo De Acción
The mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is not fully understood, but it is believed to involve the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a structural analog of 2-deoxyribose, which is a component of DNA. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is believed to inhibit DNA synthesis by incorporating into the growing DNA chain and causing premature termination of the chain.
Efectos Bioquímicos Y Fisiológicos
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have various biochemical and physiological effects. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce apoptosis in cancer cells by activating the caspase pathway. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes, such as reverse transcriptase and topoisomerase. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce oxidative stress in cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in lab experiments is its relatively simple synthesis method. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is also relatively stable and can be stored for long periods of time. However, one of the limitations of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is its potential toxicity. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in the lab.
Direcciones Futuras
There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI). One area of research is the development of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), particularly its interaction with DNA. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) could be further investigated for its potential use in the treatment of viral infections, cancer, and bacterial infections.
Conclusion:
In conclusion, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a synthetic compound that has been widely used in scientific research. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antiviral, anticancer, and antibacterial activity, and its mechanism of action involves the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), and further investigation of its biological activity and mechanism of action could lead to the development of new therapeutic agents.
Métodos De Síntesis
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be synthesized by the reaction of 2,3-dideoxyribose with cyclopentylideneacetaldehyde in the presence of a catalyst. The reaction yields D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) as a white crystalline solid with a melting point of 156-157°C. The synthesis of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is relatively simple and can be accomplished in a few steps. The purity of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been used in various scientific research applications, including antiviral, anticancer, and antibacterial studies. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with their DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
120788-80-9 |
|---|---|
Nombre del producto |
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) |
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
(2-ethyl-3-methyl-1,4-dioxaspiro[4.4]nonan-3-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-3-9-10(2,8-12)14-11(13-9)6-4-5-7-11/h9,12H,3-8H2,1-2H3 |
Clave InChI |
BNUDEZVLKQTCCS-UHFFFAOYSA-N |
SMILES |
CCC1C(OC2(O1)CCCC2)(C)CO |
SMILES canónico |
CCC1C(OC2(O1)CCCC2)(C)CO |
Sinónimos |
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



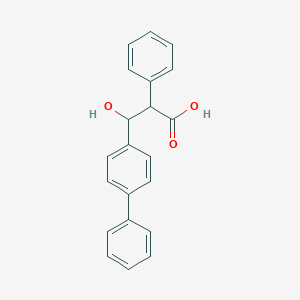
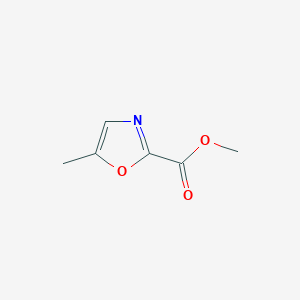
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
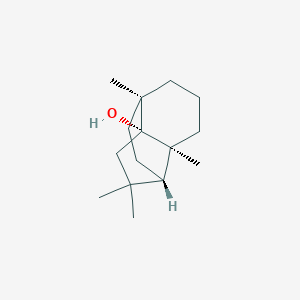
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
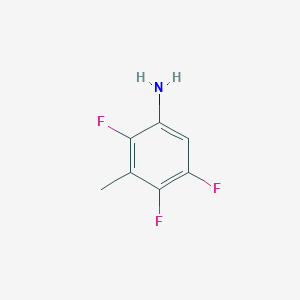
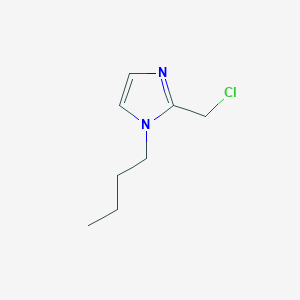

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
